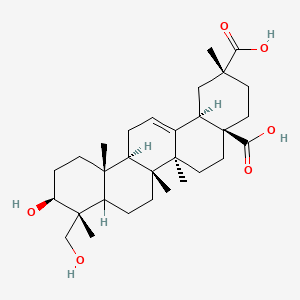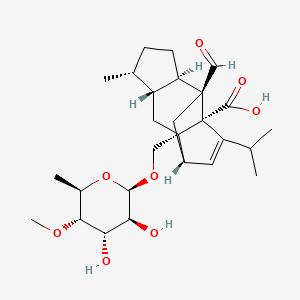
1,2,5,6-Tetrahydroxyanthraquinone
Übersicht
Beschreibung
1,2,5,6-Tetrahydroxyanthraquinone is an organic compound with the molecular formula C14H8O6. It is one of several isomeric tetrahydroxyanthraquinones, which are derived from anthraquinone by replacing four hydrogen atoms with hydroxyl groups. This compound is known for its vibrant color and is used in various applications, including dyes and pigments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2,5,6-Tetrahydroxyanthraquinone can be synthesized through several methods. One common approach involves the oxidation of 1,2-dihydroxyanthracene-9,10-dione or 1,4-dihydroxyanthracene-9,10-dione using a great excess of fuming sulfuric acid . The reaction conditions typically require high temperatures and controlled environments to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation processes. These methods are optimized for efficiency and yield, utilizing advanced chemical engineering techniques to produce the compound in significant quantities .
Analyse Chemischer Reaktionen
Types of Reactions: 1,2,5,6-Tetrahydroxyanthraquinone undergoes various chemical reactions, including:
Oxidation: This compound can be further oxidized to produce different derivatives.
Reduction: It can be reduced under specific conditions to yield hydroquinone derivatives.
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups, leading to a variety of new compounds.
Common Reagents and Conditions:
Oxidizing Agents: Fuming sulfuric acid is commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride and other reducing agents can be employed for reduction reactions.
Substitution Reactions: Various reagents, including halogens and alkylating agents, are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various hydroxyanthraquinone derivatives, which have applications in dyes, pigments, and other industrial uses .
Wissenschaftliche Forschungsanwendungen
1,2,5,6-Tetrahydroxyanthraquinone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including enzyme inhibition.
Medicine: Research has explored its potential as an anticancer agent and its effects on various cellular pathways.
Industry: It is used in the production of dyes, pigments, and other colorants
Wirkmechanismus
The mechanism by which 1,2,5,6-tetrahydroxyanthraquinone exerts its effects involves its interaction with specific molecular targets. For example, it is known to inhibit the enzyme protein kinase CK2, which plays a role in various cellular processes. This inhibition is achieved through competitive binding at the enzyme’s active site, leading to altered cellular functions .
Vergleich Mit ähnlichen Verbindungen
1,2,5,6-Tetrahydroxyanthraquinone can be compared with other similar compounds, such as:
1,2,5,8-Tetrahydroxyanthraquinone (Quinalizarin): Known for its use as a dye and its biological activities.
1,4,5,8-Tetrahydroxyanthraquinone: Another isomer with distinct chemical properties and applications.
1,2,3,4-Tetrahydroxyanthraquinone (Alizarine Bordeaux): Used in the dye industry and has unique chemical characteristics
Each of these compounds has unique properties and applications, making this compound a valuable compound in its own right.
Eigenschaften
IUPAC Name |
1,2,5,6-tetrahydroxyanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O6/c15-7-3-1-5-9(13(7)19)12(18)6-2-4-8(16)14(20)10(6)11(5)17/h1-4,15-16,19-20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIAOMKQPMHYQTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=O)C3=C(C2=O)C=CC(=C3O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50212555 | |
| Record name | 1,2,5,6-Tetrahydroxyanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50212555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
632-77-9 | |
| Record name | 1,2,5,6-Tetrahydroxy-9,10-anthracenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=632-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,5,6-Tetrahydroxyanthraquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC133370 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133370 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,5,6-Tetrahydroxyanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50212555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,5,6-tetrahydroxyanthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.169 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2,5,6-TETRAHYDROXYANTHRAQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XA6T3L444 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![6-(chloromethyl)benzo[a]pyrene](/img/structure/B1197165.png)

